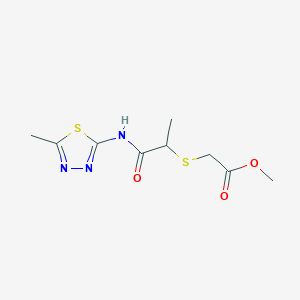

Methyl 2-((1-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-((1-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate is a chemical compound belonging to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure, which often exhibit significant biological and pharmaceutical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 5-methyl-1,3,4-thiadiazol-2-amine and 2-mercaptoacetic acid.

Reaction Steps: The reaction involves the formation of an amide bond between the amine group of 5-methyl-1,3,4-thiadiazol-2-amine and the carboxylic acid group of 2-mercaptoacetic acid, followed by esterification with methanol.

Conditions: The reaction is usually carried out under reflux conditions with a suitable catalyst, such as thionyl chloride, to facilitate the formation of the amide bond.

Industrial Production Methods:

Batch Process: The compound is synthesized in large reactors under controlled temperature and pressure conditions to ensure consistent product quality.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols are used, often in the presence of a base.

Major Products Formed:

Sulfoxides and Sulfones: Resulting from oxidation reactions.

Thiol Derivatives: Resulting from reduction reactions.

Substituted Thiadiazoles: Resulting from nucleophilic substitution reactions.

Wirkmechanismus

Target of Action

It is known that compounds containing a1,3,4-thiadiazole ring are widely studied in medicinal chemistry . They can cross cellular membranes and interact strongly with biological targets due to the mesoionic character of this ring . These compounds exert a broad spectrum of biological activities .

Mode of Action

It is known that thiadiazole derivatives can interact strongly with biological targets . The specific interactions and resulting changes would depend on the exact nature of the target and the environment within the cell.

Biochemical Pathways

Compounds containing a thiadiazole ring have been shown to exert a broad spectrum of biological activities , suggesting that they may affect multiple pathways.

Pharmacokinetics

Due to the mesoionic nature of the thiadiazole ring, these compounds are able to cross cellular membranes . Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .

Result of Action

It is known that thiadiazole derivatives can exert a broad spectrum of biological activities , suggesting that they may have multiple effects at the molecular and cellular level.

Action Environment

It is known that the biological activity of thiadiazole derivatives can be influenced by the nature of the substituent on the compounds .

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry. Biology: It exhibits antimicrobial properties and is studied for its potential use as an antimicrobial agent. Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent. Industry: The compound is used in the development of new materials and chemical processes due to its unique chemical properties.

Vergleich Mit ähnlichen Verbindungen

1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.

Thioacetate Derivatives: These compounds contain the thioacetate functional group and are used in various chemical and biological applications.

Uniqueness: Methyl 2-((1-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to other thiadiazole and thioacetate derivatives.

Biologische Aktivität

Methyl 2-((1-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-1-oxopropan-2-yl)thio)acetate is a compound that exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological activity, and potential therapeutic applications of this compound.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 5-methyl-1,3,4-thiadiazole derivatives with various alkylating agents. The structural framework includes a thiadiazole moiety known for its diverse biological properties. The molecular formula is C6H8N2O2S, and it features a thioether link which is crucial for its biological activity .

Table 1: Structural Features of this compound

| Feature | Description |

|---|---|

| Molecular Formula | C₆H₈N₂O₂S |

| Molecular Weight | 176.27 g/mol |

| Thiadiazole Moiety | Present |

| Functional Groups | Thioether, Ester |

Antimicrobial Properties

Research has shown that derivatives of thiadiazole exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole ring have demonstrated activity against various bacterial strains. In studies involving related thiadiazole compounds, the Minimum Inhibitory Concentration (MIC) values were reported to be as low as 32.6μg/mL, indicating potent antibacterial effects compared to standard drugs like itraconazole .

Anticancer Activity

The anticancer potential of thiadiazole derivatives is well-documented. Compounds similar to this compound have been found to inhibit cell proliferation in various cancer cell lines. For instance, studies report IC50 values as low as 0.28μg/mL against breast cancer MCF-7 cells . The mechanism often involves cell cycle arrest and induction of apoptosis in cancer cells.

Case Study: Anticancer Activity in MCF-7 Cells

In a controlled study evaluating the anticancer effects of a related thiadiazole derivative:

- Cell Line : MCF-7 (breast cancer)

- IC50 Value : 0.28μg/mL

The study showed that treatment led to significant downregulation of key proteins involved in tumor growth and metastasis.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | MIC = 32.6μg/mL | |

| Anticancer | IC50 = 0.28μg/mL | |

| Cytotoxicity | Induces apoptosis in cancer cells |

The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in critical pathways such as:

- DNA Synthesis Inhibition : Disruption of DNA replication processes.

- Protein Synthesis Interference : Affecting ribosomal function leading to reduced protein production.

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells.

Eigenschaften

IUPAC Name |

methyl 2-[1-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1-oxopropan-2-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3S2/c1-5(16-4-7(13)15-3)8(14)10-9-12-11-6(2)17-9/h5H,4H2,1-3H3,(H,10,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXKFVRBMXRQNQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C(C)SCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.